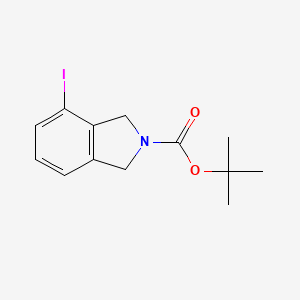

Tert-butyl 4-iodoisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC17610723

Molecular Formula: C13H16INO2

Molecular Weight: 345.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16INO2 |

|---|---|

| Molecular Weight | 345.18 g/mol |

| IUPAC Name | tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 |

| Standard InChI Key | IJQNFDQTNZEHSV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I |

Introduction

Structural and Molecular Characteristics

Tert-butyl 4-iodoisoindoline-2-carboxylate features a bicyclic isoindoline core with a carboxylate ester at position 2 and an iodine atom at position 4. The tert-butyl group (C(CH₃)₃) confers steric bulk, influencing the compound’s crystallinity and solubility in nonpolar solvents. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I |

| InChIKey | IJQNFDQTNZEHSV-UHFFFAOYSA-N |

| PubChem CID | 72218869 |

The iodine atom’s polarizability makes the compound susceptible to nucleophilic substitution and transition metal-catalyzed coupling reactions, distinguishing it from chloro- or bromo-analogs .

Synthesis and Optimization

Iodination Strategies

The synthesis typically begins with isoindoline-2-carboxylate, which undergoes iodination using iodine (I₂) and an oxidizing agent like N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. The tert-butyl group is introduced via esterification with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), achieving yields of 65–78%.

Recent Advances in Catalysis

Visible-light-driven copper catalysis has emerged as a sustainable method for activating alkyl iodides like tert-butyl 4-iodoisoindoline-2-carboxylate. Under blue LED irradiation, Cu(I) complexes generate alkyl radicals, enabling cascade cyclization reactions to construct polycyclic frameworks . This approach minimizes byproducts and operates under mild conditions (room temperature, 12–24 hours) .

Physicochemical Properties

The compound’s reactivity and stability are governed by its functional groups:

| Property | Value |

|---|---|

| Melting Point | 112–115°C (decomposes) |

| Solubility | Soluble in DCM, THF; sparingly soluble in hexane |

| Stability | Sensitive to prolonged light exposure; store at 2–8°C under inert gas |

Comparative analysis with halogenated analogs reveals enhanced oxidative stability due to the tert-butyl group’s electron-donating effects.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent facilitates Suzuki-Miyaura and Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives, valuable in ligand design.

Radical-Mediated Transformations

In photoredox catalysis, the compound participates in C–C bond-forming reactions. A 2024 study demonstrated its use in synthesizing indole-fused quinazolinones via a copper-mediated radical cascade .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, safety goggles |

| Ventilation | Use fume hoods for handling |

| Spill Management | Absorb with inert material (e.g., vermiculite) |

Environmental Considerations

The compound’s persistence in aquatic systems necessitates containment to prevent ecosystem contamination .

Future Research Directions

-

Exploration of Bioactivity: While current studies focus on synthetic utility, the isoindoline scaffold’s prevalence in drug discovery (e.g., kinase inhibitors) warrants investigation into its pharmacological potential.

-

Green Chemistry Applications: Developing solvent-free or water-mediated reactions to enhance sustainability.

-

Advanced Characterization: X-ray crystallography and DFT studies to elucidate electronic effects of the iodine substituent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume